molecular formula C17H16N4O3S B5354716 N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE

N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B5354716
M. Wt: 356.4 g/mol
InChI Key: QBWYNHJLERBERJ-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE typically involves the reaction of 2-amino-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under amide coupling conditions. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloroethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Known for their anti-inflammatory properties.

    N-(benzothiazol-2-yl)-2-cyanoacetamide: Used in the synthesis of biologically active heterocycles.

Uniqueness

N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE stands out due to its unique combination of the benzothiazole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-11-7-10(8-12(9-11)24-2)15(22)20-16(18)21-17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWYNHJLERBERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)N/C(=N\C2=NC3=CC=CC=C3S2)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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